molecular formula C11H9N3O B512154 2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine CAS No. 37128-74-8

2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine

Cat. No. B512154
CAS RN: 37128-74-8
M. Wt: 199.21g/mol
InChI Key: VNTKPXBQPUSWQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Furan-2-yl)-1H-1,3-benzodiazol-5-amine, commonly referred to as 2-FBD, is an organic compound that is used in a variety of scientific research applications. It is a heterocyclic compound with a benzodiazepine ring structure, which is composed of two fused benzene rings and a five-membered diazepine ring. 2-FBD is an aryl amine, meaning it has a nitrogen atom attached to the aromatic ring. It is an important chemical compound due to its unique properties and its ability to be used in various scientific research applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-(Furan-2-yl)benzo[1,2-d:4,3-d']bis[1,3]thiazole has been synthesized from 1,3-benzothiazol-6-amine and furan-2-carbonyl chloride. This compound undergoes electrophilic substitution reactions like bromination, nitration, and acylation, specifically at the 5-position of the furan ring (Aleksandrov et al., 2021).

Reactivity and Derivative Formation

  • Research on 2-Methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazoles shows the protolytic opening of the furan ring, leading to diketone fragments used for forming N-substituted pyrrole rings (Stroganova et al., 2013).
  • Fusion of 2-(furan-2-yl)thiazole to 1-methyl-1H-benzimidazole involves various chemical reactions, including the formation of furan-2-carboxamides and subsequent oxidation and intramolecular cyclization (El’chaninov & Aleksandrov, 2017).

Potential Biomedical Applications

  • Synthesis of compounds like 3-(5-3-methyl-5-[...]-1,3,4-thiadiazol-2-yl)-2-(aryl)-1,3-thiazolan-4-one from furan derivatives has been explored for their nematicidal and antimicrobial activity, indicating potential applications in biomedicine (Reddy et al., 2010).

Advanced Organic Syntheses

  • Novel syntheses involving the furan-2-yl structure, such as enantioselective synthesis of furan-2-yl amines and amino acids, have been developed. This demonstrates the utility of this compound in advanced organic chemistry (Demir et al., 2003).

Photochemical Applications

  • Studies on the photochemical properties of furan derivatives have been conducted, such as the synthesis of photochromic benzochromenes from naphthofurans and naphthothiazoles, expanding the potential applications of these compounds in photochemistry (Aiken et al., 2014).

properties

IUPAC Name

2-(furan-2-yl)-3H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c12-7-3-4-8-9(6-7)14-11(13-8)10-2-1-5-15-10/h1-6H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTKPXBQPUSWQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC3=C(N2)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-(2-furyl)-5-nitrobenzimidazole (52 g, 0.2 mole) in 1 liter of absolute ethyl alcohol is reduced (Parr apparatus) using 5 percent palladium on carbon (50 percent wet) catalyst. An uptake of 44 lbs. (100 percent of theory) of hydrogen in one-half hr is noted. After the reduction is complete the catalyst is removed by filtration. The filtrate is used in part D.
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1 L
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